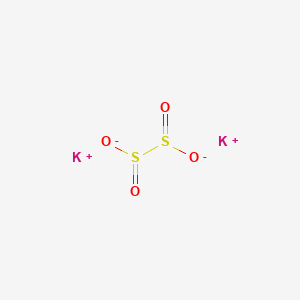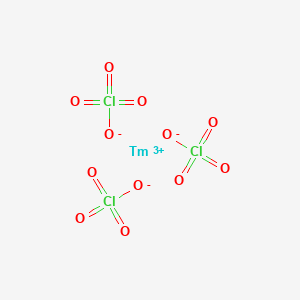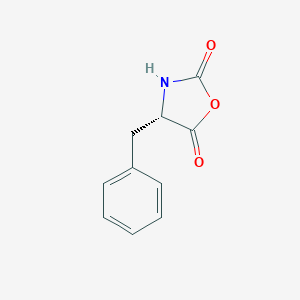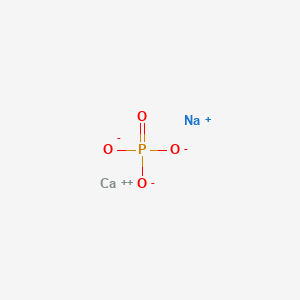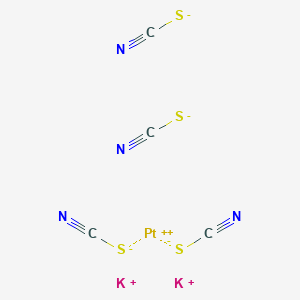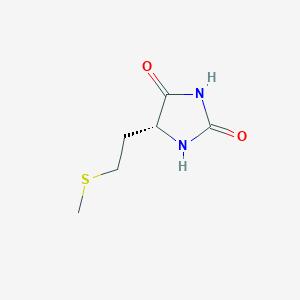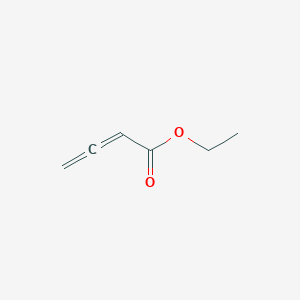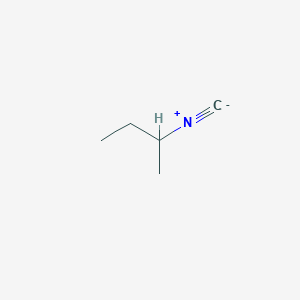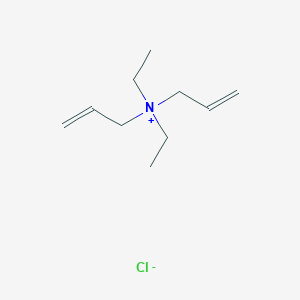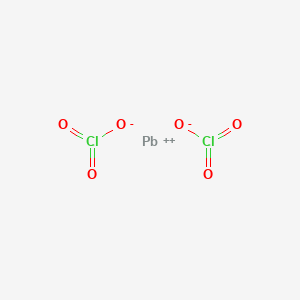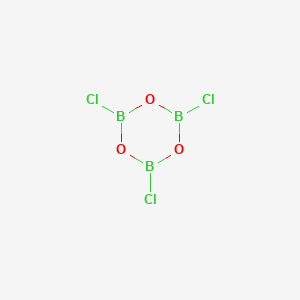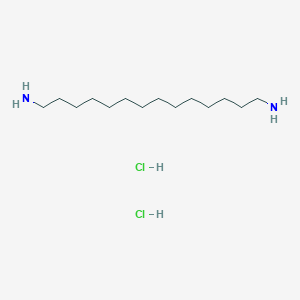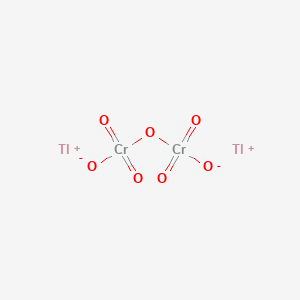
Dithallium dichromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dithallium dichromate (Tl2Cr2O7) is a highly reactive inorganic compound that has been widely used in various scientific research applications. This compound is known for its unique properties, including its ability to act as an oxidizing agent and its potential use as a catalyst in chemical reactions. In
Mecanismo De Acción
Dithallium dichromate acts as an oxidizing agent by transferring oxygen atoms to the substrate. The mechanism of action involves the transfer of electrons from the substrate to the oxidizing agent, resulting in the formation of a highly reactive intermediate. This intermediate then reacts with water to form the final product.
Efectos Bioquímicos Y Fisiológicos
Dithallium dichromate is highly toxic and can cause severe damage to the liver, kidneys, and central nervous system. It has been shown to cause oxidative stress and DNA damage in various cell types. Additionally, it has been shown to induce apoptosis (cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dithallium dichromate in lab experiments is its high reactivity and selectivity. It can be used to selectively oxidize specific functional groups in organic compounds. However, its high toxicity and the release of toxic nitrogen dioxide gas during synthesis make it hazardous to handle.
Direcciones Futuras
There are several future directions for research on dithallium dichromate. One area of research is the development of safer and more efficient synthesis methods that reduce the release of toxic gases. Additionally, there is a need for further research on the mechanism of action of dithallium dichromate and its potential use in cancer treatment. Finally, there is a need for research on the environmental impact of dithallium dichromate and its potential use as an oxidizing agent in industrial processes.
Conclusion:
In conclusion, dithallium dichromate is a highly reactive inorganic compound that has been widely used in various scientific research applications. Its unique properties, including its ability to act as an oxidizing agent and its potential use as a catalyst in chemical reactions, make it a valuable tool in organic synthesis and analysis. However, its high toxicity and the release of toxic gases during synthesis make it hazardous to handle. Further research is needed to develop safer and more efficient synthesis methods and to explore its potential use in cancer treatment and industrial processes.
Métodos De Síntesis
Dithallium dichromate can be synthesized by the reaction of thallium(I) nitrate with potassium dichromate in the presence of nitric acid. The reaction is exothermic and can be carried out in a fume hood due to the release of toxic nitrogen dioxide gas. The resulting product is a bright orange crystalline solid that is highly soluble in water.
Aplicaciones Científicas De Investigación
Dithallium dichromate has been extensively used in scientific research as an oxidizing agent, a catalyst, and a reagent in organic synthesis. It has been used in the synthesis of various organic compounds such as aldehydes, ketones, and carboxylic acids. Additionally, it has been used in the preparation of Schiff bases and in the oxidation of alcohols to aldehydes or ketones. Dithallium dichromate has also been used in the analysis of various organic compounds, including amino acids, carbohydrates, and steroids.
Propiedades
Número CAS |
13453-35-5 |
|---|---|
Nombre del producto |
Dithallium dichromate |
Fórmula molecular |
Cr2O7Tl2 |
Peso molecular |
624.75 g/mol |
Nombre IUPAC |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium;thallium(1+) |
InChI |
InChI=1S/2Cr.7O.2Tl/q;;;;;;;2*-1;2*+1 |
Clave InChI |
UOHRJWOHCRJUDL-UHFFFAOYSA-N |
SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Tl+].[Tl+] |
SMILES canónico |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Tl+].[Tl+] |
Otros números CAS |
13453-35-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




